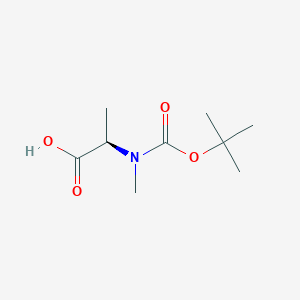

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine

描述

Significance of N-Methylated Amino Acids in Peptide Science

N-methylated amino acids are modifications of natural amino acids where a methyl group is attached to the nitrogen atom of the peptide bond. This seemingly simple alteration has profound effects on the properties of peptides. researchgate.netnih.gov One of the most significant advantages of N-methylation is the enhanced resistance of peptides to enzymatic degradation by proteases. scielo.org.mxresearchgate.net This increased stability is crucial for the development of peptide-based drugs, as it can prolong their half-life in the body. lifetein.combiopharmaspec.com

Furthermore, N-methylation influences the conformation of the peptide backbone. scielo.org.mx It can introduce a degree of rigidity and favor specific secondary structures, which can be advantageous for designing peptides with high receptor affinity and selectivity. lifetein.com The introduction of N-methyl groups can also increase the lipophilicity and membrane permeability of peptides, improving their ability to cross biological barriers and reach their intended targets. scielo.org.mxresearchgate.net This modification has been shown to enhance the aqueous solubility of peptides as well. scielo.org.mxrsc.org The strategic incorporation of N-methylated amino acids is a key strategy in peptidomimetics, the design and synthesis of molecules that mimic the structure and function of natural peptides. researchgate.net

Historical Context of Boc Protection in Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group was a landmark development in the field of peptide synthesis. Introduced in the 1960s, it provided a reliable method for the temporary protection of the α-amino group of amino acids during peptide chain elongation. peptide.com This was a critical advancement for solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield, which revolutionized the way peptides were made. peptide.com

The Boc group is stable under the basic and nucleophilic conditions used for peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). chempep.com This orthogonal stability allowed for the selective deprotection of the N-terminal amino group without affecting the acid-labile side-chain protecting groups, a cornerstone of the original Boc/Bzl protection strategy in SPPS. peptide.comchempep.com The development of Boc chemistry, along with automated synthesizers, made the routine synthesis of complex peptides and even small proteins a feasible endeavor. peptide.com While the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy has become more prevalent in recent years, Boc chemistry remains a valuable tool in peptide synthesis. wiley.com

Role of D-Amino Acids in Modulating Peptidic Structures and Functions

While the vast majority of naturally occurring amino acids are in the L-configuration, the incorporation of their mirror images, D-amino acids, into synthetic peptides offers significant advantages. biopharmaspec.com One of the primary benefits is the enhanced stability of the resulting peptides against enzymatic degradation. lifetein.comfrontiersin.org Proteases are highly specific for L-amino acids, making peptides containing D-amino acids much more resistant to cleavage. biopharmaspec.com This increased stability can significantly extend the biological half-life of peptide drugs. lifetein.combiopharmaspec.com

The presence of a D-amino acid can also have a profound impact on the three-dimensional structure of a peptide. lifetein.comrsc.org It can induce specific turns or disrupt regular secondary structures like α-helices and β-sheets, leading to unique conformations that may exhibit enhanced biological activity or receptor selectivity. rsc.orgmdpi.com For instance, the incorporation of a D-amino acid can promote the formation of a β-hairpin structure. rsc.org This structural modulation is a powerful tool for designing peptides with novel functions, including antimicrobial agents and enzyme inhibitors. lifetein.comfrontiersin.org

Interactive Data Table: Properties of Boc-N-methyl-D-alanine

| Property | Value | Source |

| Molecular Formula | C9H17NO4 | nih.govfishersci.se |

| Molecular Weight | 203.24 g/mol | nih.govfishersci.se |

| Appearance | White to Almost white powder to crystal | tcichemicals.com |

| Melting Point | 90.0 to 94.0 °C | tcichemicals.com |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | nih.gov |

| CAS Number | 19914-38-6 | nih.govfishersci.se |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHQXRIIQSTJCQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583400 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-38-6 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)methylamino]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Boc N Methyl D Alanine and Its Derivatives

Stereoselective Synthesis of Boc-N-methyl-D-alanine

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like Boc-N-methyl-D-alanine to ensure biological efficacy. Methodologies are designed to produce the desired D-enantiomer with high purity, avoiding racemization.

Enantiomerically Pure Approaches

The synthesis of enantiomerically pure Boc-N-methyl-D-alanine typically starts with D-alanine. The initial step involves the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting D-alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov To preserve the stereochemical integrity of the starting material, reaction conditions are carefully controlled. For instance, employing a biphasic system of water and a polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a base such as sodium hydroxide (B78521) or triethylamine (B128534) is a common strategy. Current time information in Bangalore, IN. Maintaining a pH between 8 and 9 is crucial to prevent premature deprotection of the Boc group. Current time information in Bangalore, IN.

An alternative approach to obtaining enantiopure starting materials involves the reaction of (R)-chloropropionic acid with ammonia, which yields D-alanine with high enantiomeric excess (>99% ee). nih.gov This enantiopure D-alanine can then be subjected to Boc protection.

Another sophisticated method utilizes chiral building blocks. For example, (S)- and (R)-N-Boc-α-methylserinal acetonides have been demonstrated as valuable precursors for the enantioselective synthesis of various α-methyl α-amino acids. researchgate.net This "self-reproduction of chirality" principle, starting from a chiral pool amino acid like D- or L-alanine, allows for the stereoselective construction of more complex α-methylated amino acids. rsc.org

The enantiomeric purity of the final product is typically assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis. Current time information in Bangalore, IN.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of Boc-N-methyl-D-alanine. Key parameters that are often fine-tuned include the choice of base, solvent, temperature, and reaction time.

For the initial Boc protection of D-alanine, various bases can be employed, each affecting the reaction's efficiency. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in conjunction with a base like triethylamine can significantly accelerate the reaction. nih.gov

| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

| NaOH | H₂O/MeOH | 0 | 2 | 85-90 |

| DMAP | DCM | Room Temp | 4 | 95 |

| Et₃N | DMF | 0 | 3 | 88 |

| Table 1: Comparative Boc Protection Conditions for D-alanine. nih.gov |

Temperature control is a critical factor in preventing racemization. Conducting the reaction at low temperatures, typically between 0 and 25°C, minimizes the risk of losing stereochemical purity. nih.gov The reaction time is also optimized to ensure complete conversion, usually within 2 to 4 hours. nih.gov

Microwave-assisted synthesis has emerged as a technique to enhance both yield and reaction speed. It can reduce reaction times by up to 50% and increase yields to around 88% by promoting the activation of Boc₂O. Current time information in Bangalore, IN.

Purification of the final product is commonly achieved through column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) and hexane (B92381), or by recrystallization from solvent mixtures like ethanol/water. Current time information in Bangalore, IN.

Selective N-Methylation Strategies for Boc-Protected Amino Acids

The introduction of a methyl group onto the nitrogen of the Boc-protected amino acid is a key step. This transformation must be selective to avoid methylation at other positions and to prevent racemization.

N-Methylation of Alpha-Amino Group

A common method for the N-methylation of Boc-protected amino acids involves the use of a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate, in the presence of a base. Sodium hydride (NaH) is a frequently used base in an aprotic solvent like THF. nih.gov This method has been successfully applied to various N-Boc protected amino acids.

Another approach is reductive amination, which involves reacting the N-protected amino acid with formaldehyde (B43269) in the presence of a reducing agent. nih.gov

A historical and foundational method for N-methylation was developed by Emil Fischer, which involves a three-step process: transient protection of the primary amino group, N-methylation, and subsequent deprotection. rsc.org Modern adaptations of this principle are still in use. For instance, the use of an ortho-nitrobenzenesulfonyl (o-NBS) protecting group allows for selective N-methylation. ug.edu.pl

It is important to note that the conditions for N-methylation, particularly the use of strong bases, can sometimes lead to racemization. Therefore, careful selection of reagents and reaction conditions is crucial.

Chelation-Assisted N-Methylation

Chelation-assisted N-methylation offers a strategy to enhance the selectivity of the methylation process. This approach relies on the formation of a chelate complex between a metal ion and the amino acid derivative, which in turn directs the methylation to the desired nitrogen atom.

A study on the selective N-methylation of Boc-protected valine with methyl iodide and sodium hydride in THF suggests that the selectivity is due to the protection of the carboxylate group through chelation with the sodium ion (Na⁺). acs.orgacs.org This chelation effectively shields the carboxylate from reacting, thereby favoring N-methylation. An alternative mechanism involving a carbene intermediate was ruled out through isotopic labeling studies. acs.orgacs.org

Synthesis of Advanced Boc-N-methyl-D-alanine Analogues and Peptidomimetics

Boc-N-methyl-D-alanine serves as a valuable building block for the synthesis of more complex molecules, including advanced analogues and peptidomimetics. chemimpex.com These molecules are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. researchgate.netresearchgate.net

The synthesis of peptidomimetics often involves incorporating unnatural amino acids or modifying the peptide backbone. researchgate.net For example, Boc-N-methyl-D-alanine can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. chemimpex.com

One example of the synthesis of an advanced analogue involves the preparation of vancomycin (B549263) aglycon analogues. In this synthesis, N-Boc-O-tert-butyl-D-serine was N-methylated using methyl iodide and a base, followed by coupling to a larger peptide fragment. nih.gov

Another strategy involves the synthesis of β³-amino acid esters from α-amino acids, which are important components of peptidomimetics due to their stability against enzymatic degradation. rsc.orgnih.gov A safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters has been developed, avoiding hazardous reagents like diazomethane (B1218177) and cyanide. rsc.orgnih.gov

The synthesis of cyclic peptides and peptidomimetics can also utilize Boc-N-methyl-D-alanine. Ring-closing metathesis is a powerful reaction for creating cyclic structures. For instance, a cyclic octapeptide containing N-methylated amino acids was synthesized to form stable, self-assembling cylindrical structures. uu.nl

Incorporation of Heterocyclic Moieties

The introduction of heterocyclic rings into the alanine (B10760859) scaffold yields derivatives with unique conformational properties and potential biological activities.

One approach begins with commercially available 3-nitro-L-tyrosine, which is converted to its methyl ester and then protected with a tert-butoxycarbonyl (Boc) group at the nitrogen terminus. nih.gov The nitro group is subsequently reduced to an amine, which serves as a handle for constructing the heterocyclic system. nih.gov For instance, condensation with 2-formylthiophene followed by oxidative cyclization with lead tetraacetate (LTA) produces a [2-(2′-thienyl)benzoxazol-5-yl] alanine derivative. nih.gov This method allows for the creation of complex, fluorescent amino acid probes. nih.gov

Another versatile strategy employs (S)-Boc-alanine as a starting material to generate ynones. These intermediates react with various N,N-1,3-dinucleophiles like amidines and α-aminoazoles to form a range of heterocyclic systems, including pyrimidines and pyrazolo[1,5-a]pyrimidines. researchgate.net A simple synthetic route to a racemic N-Boc protected 2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine has also been developed, starting from an oxazoline (B21484) derivative. The key steps involve the alkylation of 1H-1,2,4-triazole, followed by ring-opening and oxidation to yield the final triazolyl alanine derivative. mdpi.com

Furthermore, photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. This method enables the conjugate addition of radicals generated from halogenated heterocycles (such as pyridines and pyrimidines) to dehydroalanine (B155165) derivatives, providing access to a wide array of β-heteroaryl alanines. scispace.com

| Starting Material | Key Reagents | Heterocyclic Moiety | Reference |

| N-Boc-3-amino-L-tyrosine methyl ester | 2-Formylthiophene, Lead tetraacetate (LTA) | Thienyl-benzoxazole | nih.gov |

| (S)-Boc-alanine-derived ynone | Amidines, α-Aminoazoles | Pyrimidine, Pyrazolo[1,5-a]pyrimidine | researchgate.net |

| O-tosyloxazoline derivative | 1H-1,2,4-triazole, K₂CO₃, KMnO₄ | 1,2,4-Triazole | mdpi.com |

| Dehydroalanine derivative | Halogenated heterocycles, [Ir(ppy)₂(dtbbpy)]PF₆ | Pyridine, Pyrimidine | scispace.com |

Synthesis of N-Boc-β-amino acid methyl esters from α-amino acids

The homologation of α-amino acids to their β-amino acid counterparts is a significant transformation in organic synthesis. A notable method provides a safer and more efficient alternative to classical procedures like the Arndt–Eistert homologation. rsc.org This approach allows for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters from a variety of natural and unnatural α-amino acids. rsc.org The procedure is distinguished by its avoidance of expensive and toxic reagents, which is a key advantage over methods that use hazardous intermediates. rsc.orgcolab.ws The utility of this transformation has been highlighted in the formal synthesis of natural products like sedum alkaloids. rsc.org

Another strategy involves the use of N-hydroxymethyl α-amino aldehydes as stable chiral synthons. These precursors, readily prepared from N-Boc-α-amino acids, can undergo a series of one-pot reactions—including nitroaldol reaction, dehydration, and stereoselective intramolecular conjugate addition—to furnish trans-oxazolidine methyl esters. orgsyn.org These oxazolidines serve as protected forms of β-amino-α-hydroxy acids, which are closely related to β-amino acids. orgsyn.org

Synthesis of N-Boc-β-Aryl Alanines and N-Boc-β-Methyl-β-aryl Alanines

The synthesis of β-aryl and β-methyl-β-aryl alanines often relies on the regioselective ring-opening of activated small rings. A prominent method utilizes enantiomerically pure N-Boc-aziridines, derived from α-amino acids, as substrates. acs.orgcapes.gov.br The reaction of these aziridines with organocuprates, formed from aryl or methyl Grignard reagents, leads to the desired β-substituted alanines with high regioselectivity. acs.orgcapes.gov.br

A stereodivergent and enantioselective synthesis has been developed specifically for the syn and anti diastereomers of N-Boc-β-methylphenylalanine. acs.org This pathway starts from (2S,3S)-2,3-epoxy-3-phenyl-1-propanol. The key steps involve oxidizing the alcohol to a carboxylic acid, opening the epoxide ring with a methyl cuprate (B13416276) reagent, and then manipulating the stereochemistry at the hydroxyl-bearing carbon. acs.org By activating the secondary alcohol as a mesylate for azide (B81097) displacement or by using a Mitsunobu reaction to invert the stereocenter, both diastereomers of the target β-methylphenylalanine can be accessed with excellent enantiomeric purity (≥99% ee). acs.org

| Precursor | Key Transformation | Product | Reference |

| Enantiopure N-Boc-Aziridines | Regioselective ring-opening with organocuprates | N-Boc-β-Aryl Alanines, N-Boc-β-Methyl-β-aryl Alanines | acs.orgcapes.gov.br |

| (2S,3S)-2,3-epoxy-3-phenyl-1-propanol | Epoxide opening with Me₂CuCNLi₂; Stereochemical manipulation (Mesylation/Azide displacement or Mitsunobu inversion) | (2S,3R)- and (2R,3R)-N-Boc-β-methylphenylalanine | acs.org |

Development of Dehydroalanine Derivatives as Precursors

Dehydroalanine (Dha) derivatives are exceptionally versatile intermediates in amino acid synthesis. nih.gov Their α,β-unsaturated nature makes them excellent Michael acceptors, allowing for the introduction of a wide range of substituents at the β-position. nih.gov Dehydroamino acids are found in nature and have served as biosynthetic precursors to unusual or D-configured amino acids in some peptides. ijarbs.com

Several methods exist for the preparation of dehydroalanine derivatives. A common laboratory synthesis involves the β-elimination of water from β-hydroxy-α-amino acids like serine. ijarbs.comuminho.pt Another route starts from cysteine, which can be attached to a solid-phase resin, protected, and then subjected to oxidation and base-mediated elimination to yield the dehydroalanine peptide. ijarbs.com Synthetically, N-Boc protected dehydroalanine can be generated from N-Boc-L-cysteine through methylation and subsequent elimination. nih.gov

Once formed, these dehydroalanine precursors can be used in various transformations. Radical-based methods, for example, have been developed for Giese-type reactions where radicals generated from carboxylic acids or other sources add to the double bond of a dehydroalanine derivative. nih.gov This allows for the synthesis of a diverse array of unnatural amino acids. nih.gov As mentioned previously, photoredox catalysis also effectively uses dehydroalanine derivatives as radical acceptors to synthesize β-heteroaryl alanines. scispace.com The Michael addition of nucleophiles to the α,β-unsaturated carbonyl system of dehydroalanine is a fundamental strategy for creating new natural and unnatural amino acids. nih.gov

Conformational Analysis and Structural Studies of Boc N Methyl D Alanine Containing Peptides

Impact of N-Methylation on Peptide Backbone Conformation

N-methylation of a peptide backbone amide has immediate and significant consequences for the local and global conformation of the molecule. The presence of the methyl group restricts the available conformational space, alters the propensity for secondary structure formation, modifies the equilibrium of amide bond isomers, and eliminates key hydrogen bonding capabilities. researchgate.netresearchgate.net

The introduction of an N-methyl group, as in Boc-N-methyl-D-alanine, fundamentally alters a peptide's ability to form canonical secondary structures like α-helices and β-sheets. The primary reason for this is the removal of the amide proton (N-H), which is an essential hydrogen bond donor for stabilizing these structures. nih.gov This modification can destabilize or disrupt helical structures. nih.govrsc.org For instance, structural studies on cyclic pentapeptides have shown that N-methylation at positions not directly involved in hydrogen bonding can still disrupt helicity. rsc.org

However, N-methylation is not solely a disruptive force; it can also be a powerful tool for inducing specific non-canonical structures, particularly turns. The steric constraints imposed by the N-methyl group can restrict the accessible phi (φ) and psi (ψ) dihedral angles, making the α-helical region of the Ramachandran plot largely inaccessible. researchgate.net This restriction can favor turn-like conformations. Studies on linear peptides have demonstrated that incorporating consecutive N-methylated heterochiral amino acids, a category that includes sequences with N-methyl-D-alanine, can effectively nucleate β-hairpin structures. rsc.org These N-methylated turns can be conformationally homogeneous, indicating a well-defined structure despite the inherent flexibility often associated with N-methylation. rsc.org

A standard peptide bond (a secondary amide) strongly prefers the trans conformation (ω ≈ 180°) over the cis conformation (ω ≈ 0°) due to steric hindrance. However, when the amide nitrogen is N-methylated, forming a tertiary amide, the energy difference between the cis and trans isomers is significantly reduced. rsc.org This leads to an increased population of the cis amide bond conformation in peptides containing residues like Boc-N-methyl-D-alanine. sioc-journal.cn

Structural analyses have shown that N-methyldehydroamino acids are a promising tool to intentionally induce the cis configuration of an amide bond. nih.gov In solution, the saturated analog Ac-(Me)Ala-NHMe exists as a mixture of conformers, whereas related dehydroamino acids predominantly adopt the cis configuration. nih.gov The ratio of cis to trans isomers can be influenced by factors such as solvent polarity, with more polar solvents often favoring the cis state. rsc.org In systematic studies of N-methylated cyclic peptides, specific patterns of N-methylation have been shown to reliably introduce cis peptide bonds at predictable locations within the peptide ring. acs.org

| Peptide Feature | Observation | Consequence | Reference |

|---|---|---|---|

| Non-methylated Amide (Secondary) | High energy barrier for rotation; strongly favors trans isomer. | Predominantly trans conformation (ω ≈ 180°). | aip.org |

| N-methylated Amide (Tertiary) | Lower energy barrier for rotation; reduced energy difference between isomers. | Significant population of cis isomer (ω ≈ 0°). | rsc.org |

| Ac-(Me)Ala-NHMe in Solution | Exists as a mixture of cis and trans conformers. | Demonstrates the equilibrium present in saturated N-methylated residues. | nih.gov |

| Solvent Effects | Polar solvents like DMSO can favor the cis-isomer. | The conformational equilibrium is environmentally sensitive. | rsc.org |

Perhaps the most direct consequence of N-methylation is the elimination of the amide proton. nih.gov This proton acts as a crucial hydrogen bond donor in stabilizing the secondary and tertiary structures of peptides and proteins. By replacing this proton with a methyl group, the ability to form an intramolecular or intermolecular hydrogen bond at that position is completely removed. nih.govnih.gov

This modification has profound effects on the peptide's interaction with itself and its environment. The disruption of internal hydrogen bonding networks can destabilize structures like α-helices and β-sheets, as mentioned previously. nih.gov Paradoxically, this can sometimes lead to an increase in passive membrane permeability. By preventing the formation of hydrogen bonds with solvent water molecules and promoting intramolecularly sequestered conformations, N-methylation can effectively "hide" polar backbone groups, facilitating diffusion across lipid bilayers. nih.gov The loss of the hydrogen bond donor potential is a key consideration in the design of N-methylated peptides, as it forces the peptide to adopt conformations dictated more by sterics and other non-covalent interactions rather than a hydrogen-bond-stabilized fold. acs.org

Modulation of Cis/Trans Isomerization of Amide Bonds

Spectroscopic Investigations for Conformational Elucidation

NMR spectroscopy is the most powerful method for determining the solution-state conformation of N-methylated peptides. A variety of NMR experiments are employed to gain a comprehensive structural picture.

Cis/Trans Isomerism: 1D and 2D NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), are invaluable for identifying and quantifying the populations of cis and trans amide bond isomers, which are often in slow exchange on the NMR timescale, leading to two distinct sets of signals. rsc.org

Structural Restraints: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing distance restraints that are essential for calculating the three-dimensional structure. For example, a NOE between an α-proton (Hα) and a downstream amide proton (HN) can indicate a turn or helical structure, while the absence of such signals, coupled with other data, can suggest a more extended conformation. researchgate.net

Chemical Shifts: The chemical shifts of backbone nuclei (Hα, Cα, Cβ, C') are highly sensitive to the local conformation. Deviations from random coil values can be used to infer secondary structure. For instance, upfield or downfield shifts of Hα protons surrounding an N-methylated residue can suggest the presence of a turn-like structure. researchgate.net

Solvent Effects and Hydrogen Bonding: 13C NMR chemical shifts of carbonyl carbons are sensitive to their local environment, including solvent polarity and hydrogen bonding. mdpi.com Studies on N-Boc-protected amino acids have shown that the chemical shifts of carbonyl carbons shift downfield as solvent polarity increases, but this effect is modulated by intramolecular hydrogen bonding, providing a way to probe such interactions. mdpi.comresearchgate.net

| NMR Technique | Information Obtained | Example Finding | Reference |

|---|---|---|---|

| ROESY/NOESY | Detection of cis/trans isomers; inter-proton distance restraints. | Used to calculate average solution conformations and validate turn structures. | rsc.org |

| Chemical Shift Indexing (CSI) | Analysis of Hα, Cα, and C' chemical shifts to predict secondary structure. | HA shifts around an N-methylated bond can indicate a turn-like collapse. | researchgate.net |

| 13C NMR | Probing of carbonyl group environment, solvent exposure, and H-bonding. | Carbonyl chemical shifts are correlated with solvent polarity and intramolecular interactions. | mdpi.comresearchgate.net |

| Temperature Coefficients | Measures the temperature dependence of amide proton chemical shifts to identify H-bonds. | Values < -4.5 ppb/K typically indicate a solvent-shielded or hydrogen-bonded proton. | rsc.org |

For peptides containing Boc-N-methyl-D-alanine, CD is used to get a global picture of the conformational impact of N-methylation. For example, a loss of the characteristic α-helical signal (negative bands at ~222 and ~208 nm) upon N-methylation would confirm the disruptive effect on helicity. mdpi.com Conversely, the appearance of a spectrum characteristic of a β-turn can support NMR findings. rsc.org In some cases, biophysical characterization of N-methylated peptides by CD reveals a lack of fixed secondary structure, indicating a predominantly unstructured or highly flexible state. researchgate.net The technique is also valuable for comparing the structure of a peptide in different environments, such as in aqueous buffer versus a membrane-mimicking solvent like trifluoroethanol (TFE), to see if the peptide adopts a more ordered structure upon entering a hydrophobic environment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Crystallographic Studies for High-Resolution Structural Data

Crystallography provides atomic-level insights into the three-dimensional arrangement of molecules in their solid state. For peptides containing Boc-N-methyl-D-alanine, these techniques offer definitive data on preferred conformations, bond lengths, and angles, which serve as benchmarks for computational models.

X-ray crystallography is a powerful technique for obtaining high-resolution structural snapshots of molecules that can be crystallized. rsc.org In the study of N-methylated alanine (B10760859) derivatives, single-crystal X-ray diffraction has been successfully employed to determine their precise conformations.

Detailed research on a closely related derivative, acetyl-N-methyl-L-alanine with a C-terminal 1-(tert-butyloxycarbonyl)piperazine, provided high-quality single crystals suitable for X-ray diffraction. nih.govrsc.org The analysis of these crystals revealed a solved structure with backbone dihedral angles of φ = -134.6° and ψ = 77.7°. nih.govrsc.org This experimental structure was found to be in close agreement with the lowest-energy conformer predicted by computational calculations. nih.gov

Further studies on dimers containing N-methyl-alanine residues also utilized X-ray crystallography. Dimers with an N-terminal acetamide (B32628) and a C-terminal Boc-piperazine amide were crystallized, and their structures were determined. rsc.org The conformers observed in these crystals were consistent with the most stable structures predicted by computational models, with all dihedral angles (φ, ψ) in the crystal structures falling within ±15° of the values from the lowest energy points on the Ramachandran-type plots. rsc.org These crystallographic findings provide strong experimental validation for the conformationally constrained nature of N-methyl-alanine residues. nih.gov

| Parameter | Acetyl-N-methyl-L-alanine-Boc-piperazine | LL/DL Dimers (Crystalline State) |

| Method | X-ray Diffraction | X-ray Diffraction |

| φ Angle | -134.6° | Within ±15° of calculated lowest energy conformer |

| ψ Angle | 77.7° | Within ±15° of calculated lowest energy conformer |

| Significance | Provides a high-resolution snapshot of the monomer structure, validating computational models. nih.govrsc.org | Confirms that the constrained conformation is maintained in short peptide chains. rsc.org |

While traditional X-ray crystallography provides static pictures, X-ray free-electron lasers (XFELs) offer the capability to study the structural dynamics of molecules. springernature.comresearchgate.net XFELs generate incredibly intense and ultra-short X-ray pulses, lasting only femtoseconds. researchgate.netroyalsocietypublishing.org This allows for the "diffraction-before-destruction" method, where a diffraction pattern is collected from a crystal before it is destroyed by the intense beam. researchgate.net This technique is particularly valuable for macromolecular crystallography, enabling data collection from micro- or nanocrystals at room temperature, which is closer to physiological conditions. springernature.comnih.gov

For peptides containing Boc-N-methyl-D-alanine, XFEL-based serial femtosecond crystallography (SFX) could be used to create molecular movies of their conformational changes. nih.gov By using a pump-probe approach, where a reaction is initiated (e.g., by a light pulse or rapid mixing) and then probed by the XFEL pulse at various time delays, it is possible to capture transient intermediate structures during a functional process. springernature.comacs.org This would allow for the direct observation of how the conformationally restricted N-methyl-D-alanine residue influences the peptide's dynamic behavior and folding pathways on timescales from femtoseconds to seconds. researchgate.netacs.org

X-ray Crystallography of Boc-N-methyl-D-alanine Derivatives

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for exploring the conformational possibilities of peptides and for interpreting experimental data. For peptides incorporating Boc-N-methyl-D-alanine, molecular modeling provides a detailed map of the energetically favorable conformations.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energy of molecules, making it highly suitable for predicting stable peptide conformations. nih.gov DFT calculations have been instrumental in understanding the conformational preferences of N-methyl-alanine residues. nih.gov

Researchers have used DFT calculations at the B3LYP/6-31G(d) level of theory with an implicit water model to systematically explore the conformational space. nih.gov By rotating the φ and ψ dihedral angles in 15° increments, 625 different conformers were geometry-optimized, and their energies were calculated. nih.gov These calculations predicted that the minimal model structure for N-methyl-L-alanine has a very narrow low-energy region, with the most stable conformer located at (φ, ψ) = (-135°, 75°). nih.gov This result, consistent with previous reports, highlights that the N-methylated residue forms a highly fixed conformation. nih.gov The close match between these DFT predictions and the experimental X-ray crystallography data underscores the accuracy of the computational approach. nih.govrsc.org

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility in solution. nih.gov MD simulations explicitly model the interactions between the peptide and solvent molecules, offering a more realistic representation of its behavior than static models. nih.gov

For N-methylated peptides, MD simulations can be challenging due to the slower dynamics caused by the constrained ring-like structures they can form. nih.gov However, combined MD/DFT approaches have been successfully used to validate the solution structures of N-methyl-alanine dimers. rsc.org These simulations help in understanding the ensemble of conformations a peptide might adopt in solution and can be used to interpret experimental data from techniques like NMR spectroscopy. rsc.orgnih.gov By simulating the peptide's movement, MD can reveal the pathways of conformational transitions and the stability of different structures in a dynamic environment. wustl.edu

The allowed conformational space for an amino acid residue in a peptide is typically visualized using a Ramachandran plot, which maps the potential energy as a function of the backbone dihedral angles φ and ψ. nih.gov For non-standard residues like N-methyl-D-alanine, generating a specific Ramachandran-type plot is crucial for understanding its structural impact.

DFT calculations have been used to generate Ramachandran-type plots for minimal models of both N-methyl-L-alanine and N-methyl-D-alanine oligomers. nih.gov The plot for the L-isomer showed a distinct and narrow low-energy region centered around (φ, ψ) = (-135°, 75°). nih.gov As expected, the plot for the D-isomer, acetyl-N-methyl-D-alanine dimethylamide, showed a mirror-image conformation, with its low-energy region in the corresponding right-handed helical area of the plot. nih.govresearchgate.net This analysis confirms that the N-methylation severely restricts the available conformational space, forcing the residue into a well-defined and predictable orientation, which is a key attribute for its use as a building block in peptide design. nih.govresearchgate.net

| Computational Method | Key Findings for N-methyl-alanine Derivatives |

| Density Functional Theory (DFT) | Predicted the lowest-energy conformer at (φ, ψ) = (-135°, 75°) for the L-isomer, which was validated by X-ray data. nih.gov |

| Molecular Dynamics (MD) Simulations | Used in combination with DFT to validate solution structures and understand the dynamic behavior of dimers. rsc.orgnih.gov |

| Ramachandran-type Plots | Revealed a very narrow, well-defined low-energy conformational space for both L- and D-isomers, confirming high rigidity. The D-isomer plot is a mirror image of the L-isomer's. nih.govresearchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Design of Protease Inhibitors

The strategic incorporation of N-methylated amino acids, such as Boc-N-methyl-D-alanine, is a recognized approach in the design of protease inhibitors. N-methylation can influence the conformational properties of a peptide, potentially leading to a better fit within the active site of a target protease. This modification can also enhance resistance to proteolytic degradation, a critical factor for the efficacy of peptide-based inhibitors. While direct studies detailing the use of Boc-N-methyl-D-alanine in specific protease inhibitors are not extensively available in the provided search results, the general principles of using N-methylated amino acids suggest its utility in this area. For instance, in the development of inhibitors for enzymes like thrombin, modifications including the use of D-amino acids and other non-canonical residues have been shown to significantly improve inhibitory potency. mdpi.com

Development of Peptide-Based Therapeutics and Drug Candidates

Boc-N-methyl-D-alanine serves as an essential building block in the synthesis of a wide array of peptide-based therapeutics. chemimpex.comchemimpex.com The introduction of this modified amino acid can significantly alter the biological activity and therapeutic applicability of peptides. chemimpex.com This is particularly valuable in the development of drugs targeting specific biological pathways, with the goal of enhancing efficacy and minimizing side effects. chemimpex.com

A primary application of Boc-N-methyl-D-alanine is to improve the pharmacokinetic properties of peptide drug candidates. chemimpex.comchemimpex.com N-methylation of the peptide backbone is a well-established strategy to increase metabolic stability and bioavailability. researchgate.net This modification can enhance a peptide's resistance to enzymatic degradation, prolonging its half-life in the body. Furthermore, N-methylation can increase the lipophilicity of a peptide, which may improve its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. researchgate.net The Boc protecting group itself also contributes to the stability of the amino acid during the synthetic process. chemimpex.com

| Pharmacokinetic Parameter | Effect of N-methylation (e.g., with Boc-N-methyl-D-alanine) | References |

| Metabolic Stability | Increased resistance to proteolytic enzymes. | researchgate.net |

| Bioavailability | Can be enhanced due to increased stability and lipophilicity. | chemimpex.comresearchgate.net |

| Half-life | Generally increased due to reduced enzymatic degradation. | |

| Membrane Permeability | Can be improved, potentially aiding oral absorption and CNS penetration. |

This table summarizes the general effects of N-methylation on the pharmacokinetic properties of peptides.

The incorporation of Boc-N-methyl-D-alanine can significantly influence a peptide's interaction with its biological target, leading to altered receptor selectivity and potency. The N-methyl group can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation that may bind more tightly or selectively to a specific receptor subtype. This conformational constraint can be the deciding factor in converting a receptor agonist into an antagonist or vice versa. For example, in the development of ligands for bombesin (B8815690) receptors, the use of D-amino acids and other modifications was crucial for achieving high affinity and selectivity for the orphan BRS-3 receptor. nih.gov

One of the most significant advantages of incorporating Boc-N-methyl-D-alanine into peptide sequences is the enhanced resistance to enzymatic degradation. researchgate.net Natural peptides are often rapidly broken down by proteases in the body, limiting their therapeutic utility. The N-methylation of the peptide bond sterically hinders the approach of proteases, making the bond much less susceptible to cleavage. mdpi.com The use of a D-amino acid further contributes to this resistance, as proteases are typically specific for L-amino acids. mdpi.comresearchgate.net This dual protection makes peptides containing Boc-N-methyl-D-alanine significantly more stable in a biological environment. researchgate.net

| Modification | Mechanism of Resistance | References |

| N-methylation | Steric hindrance of the peptide bond, preventing protease access. | mdpi.com |

| D-amino acid configuration | Proteases are stereospecific and generally do not cleave peptide bonds involving D-amino acids. | mdpi.comresearchgate.net |

This table outlines the mechanisms by which N-methylation and the D-configuration of amino acids contribute to enzymatic degradation resistance.

Alteration of Receptor Selectivity and Potency

Peptidomimetics and Constrained Peptide Analogs

Boc-N-methyl-D-alanine is a valuable tool in the synthesis of peptidomimetics and constrained peptide analogs. Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. smolecule.com Constrained peptide analogs, through the introduction of conformational rigidity, often exhibit enhanced activity and stability. The N-methylation and D-configuration of Boc-N-methyl-D-alanine contribute to creating these more structured and robust molecules. nih.gov

In drug design, Boc-N-methyl-D-alanine can be used to mimic natural amino acids while introducing beneficial modifications. chemimpex.com It can replace a natural L-alanine residue to confer protease resistance and alter the peptide's conformation. This substitution allows for the exploration of structure-activity relationships, helping researchers to understand the critical interactions between a peptide and its target. chemimpex.com The ability to systematically modify peptide structures with building blocks like Boc-N-methyl-D-alanine is fundamental to the rational design of new and improved therapeutic agents. chemimpex.com

Engineering Conformationally Constrained Peptides

The incorporation of N-methylated amino acids, such as Boc-N-methyl-D-alanine, is a pivotal strategy in peptide chemistry for engineering conformationally constrained peptides. rsc.org This modification, which involves adding a methyl group to the amide nitrogen of the peptide backbone, significantly impacts the peptide's three-dimensional structure. nih.govnih.gov The presence of the N-methyl group restricts the rotation around the peptide bond, thus reducing the backbone's flexibility. acs.org This reduction in conformational freedom can pre-organize a linear peptide into a specific structure, which is particularly advantageous for processes like cyclization, where a less flexible precursor can lead to higher yields and purity of the final cyclic peptide. google.com

The use of N-methylated building blocks like Boc-N-methyl-D-alanine helps to avoid undesirable pseudo-1,3-allylic strains and can stabilize specific conformations, such as the extended shape seen in oligomers of N-methylalanine. rsc.org The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial during synthesis, as it allows for selective and controlled reactions, enhancing the efficiency of peptide assembly. chemimpex.com By strategically placing N-methylated residues, researchers can design peptides with specific, predictable shapes, which is essential for their biological function and interaction with target molecules. rsc.org This approach of using conformationally constrained monomers serves as a "bottom-up" design strategy to create complex peptide architectures. rsc.org

| Feature | Description | Reference |

| Modification | Addition of a methyl group to the peptide backbone nitrogen (N-methylation). | nih.gov |

| Key Building Block | Boc-N-methyl-D-alanine, a protected amino acid derivative. | chemimpex.com |

| Primary Effect | Restricts peptide bond rotation, reducing conformational flexibility. | acs.org |

| Advantage in Synthesis | Pre-organizes linear peptides, improving cyclization efficiency and yields. | google.com |

| Structural Impact | Stabilizes specific secondary structures, such as extended conformations. | rsc.org |

Research in Neurotransmitter Systems and Receptor Interactions

Boc-N-methyl-D-alanine and related N-methylated amino acids are valuable tools in neuroscience research, particularly in studies of neurotransmitter systems and their interactions with receptors. chemimpex.com The structural similarity of these compounds to endogenous amino acids allows them to interact with and modulate the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and brain function. mdpi.com

Research has shown that D-alanine itself can modulate NMDA receptor activity, and its levels have been found to be elevated in the brains of patients with Alzheimer's disease. mdpi.com The introduction of an N-methyl group can further influence these interactions. While N-methyl-D-aspartate (NMDA) is a well-known agonist for its namesake receptor, derivatives like Boc-N-methyl-D-alanine serve as important synthetic intermediates for creating novel ligands to probe receptor function. researchgate.net These probes help in understanding the structure-activity relationships that govern how ligands bind to and affect receptor subtypes. chemimpex.com

Studies on N-methylated peptides have demonstrated that this modification can significantly enhance receptor selectivity. acs.org By altering the peptide's conformation, N-methylation can either improve or hinder the interaction with a receptor. ub.edu This allows researchers to develop highly selective ligands for different receptor subtypes (e.g., GluN1/2A-D subunits of the NMDA receptor), which is crucial for dissecting the specific roles of these receptors in complex neurological processes and diseases like schizophrenia and Alzheimer's. acs.orgnih.gov The ability to fine-tune receptor binding and selectivity makes these compounds instrumental in designing potential therapeutics for neurological disorders. nih.gov

| Research Area | Application/Finding | Compound(s) of Interest | Reference |

| Receptor Modulation | Modulates NMDA receptor activity. | D-alanine, N-methyl-D-aspartate | mdpi.comresearchgate.net |

| Ligand Development | Used to synthesize ligands for studying receptor-ligand binding. | Boc-N-methyl-D-alanine | chemimpex.com |

| Receptor Selectivity | N-methylation enhances selectivity among receptor subtypes. | N-methylated peptides | acs.org |

| Disease Research | Investigating the role of D-amino acids in Alzheimer's and schizophrenia. | D-alanine | mdpi.com |

| Neurotransmitter Uptake | N-methylated amino acids can influence neurotransmitter transport. | N-Methyl-L-alanine |

Anti-cancer and Anti-proliferative Applications

Boc-N-methyl-D-alanine is a crucial building block in the synthesis of potent anti-cancer agents, most notably in the creation of analogues of dolastatin 10. nih.govnih.gov Dolastatin 10, a natural product isolated from a sea hare, is a highly cytotoxic peptide that inhibits tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net While dolastatin 10 itself showed limited success in clinical trials, its synthetic analogues, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have become highly successful as cytotoxic payloads in antibody-drug conjugates (ADCs). researchgate.netrsc.org

The synthesis of these powerful anti-proliferative agents often involves the use of unique amino acid derivatives, including Boc-N-methyl-D-alanine and other N-methylated residues. google.commdpi.com These modifications are not merely synthetic conveniences; they are critical for the biological activity of the final compound. For example, N-terminal modifications on dolastatin analogues have led to new derivatives with excellent potencies in tumor cell proliferation assays. researchgate.net The N-methylation can enhance metabolic stability and influence the conformation of the peptide, which is vital for its interaction with tubulin. nih.gov

Research has also explored the anti-proliferative activity of other peptide structures and derivatives synthesized using Boc-protected amino acids like Boc-D-alanine. For instance, derivatives of the natural product emodin, when conjugated with D-alanine, have shown anti-proliferative effects on cancer cell lines. mdpi.com Similarly, synthetic dipeptides and amino alcohols derived from amino acids have demonstrated significant anti-proliferative activity against human solid tumor cell lines, with some acting as selective inhibitors of specific kinases involved in cancer progression. ull.es

| Compound/Analogue | Target/Mechanism | Role of Boc-N-methyl-D-alanine or related structures | Reference |

| Dolastatin 10 Analogues (e.g., MMAE) | Inhibits tubulin polymerization, leading to apoptosis. | Key building block in the synthesis of the peptide backbone. | nih.govnih.govrsc.org |

| Auristatins (e.g., PF-06380101) | Potent microtubule inhibitors used as ADC payloads. | Used in creating N-terminal modifications that enhance potency. | researchgate.net |

| Emodin Derivatives | Cell cycle arrest and apoptosis. | Boc-D-alanine used to synthesize amino acid conjugates. | mdpi.com |

| Synthetic Dipeptides | Selective kinase inhibition (e.g., CK1ε). | Amino acids serve as chiral building blocks for the dipeptides. | ull.es |

Antimicrobial Peptide Modulation

The modification of antimicrobial peptides (AMPs) with non-proteinogenic amino acids, including N-methylated D-amino acids, is a key strategy to enhance their therapeutic properties. nih.gov Natural AMPs are a vital part of the innate immune system but often suffer from limitations such as susceptibility to proteolytic degradation and reduced activity under physiological conditions. frontiersin.org Introducing N-methyl groups into the peptide backbone, a modification facilitated by precursors like Boc-N-methyl-D-alanine, can significantly address these issues. nih.govnih.gov

N-methylation enhances the stability of AMPs by making the peptide bond resistant to cleavage by proteases. researchgate.net This increased stability prolongs the peptide's half-life in biological fluids, potentially increasing its efficacy. researchgate.net Furthermore, the substitution with N-methylated amino acids can modulate the peptide's physicochemical properties, such as hydrophobicity and amphipathicity, which are crucial for their interaction with and disruption of bacterial membranes. nih.govfrontiersin.org

Studies have shown that incorporating N-methylated residues can lead to analogues with similar or, in some cases, greater antimicrobial activity compared to the parent peptide, particularly against certain Gram-negative bacteria like P. aeruginosa. nih.gov However, the effect of N-methylation is position-dependent and can sometimes lead to a loss of activity, possibly by disrupting the peptide's conformation required for its mechanism of action. nih.gov Therefore, a systematic approach, such as an "N-methyl scan," where residues at different positions are methylated, is often employed to find the optimal modification for enhancing activity and selectivity. ub.edu This strategy allows for the fine-tuning of AMPs to create more robust and effective agents against multi-drug resistant bacteria. nih.govnih.gov

| Modification Strategy | Effect on Antimicrobial Peptide | Example/Finding | Reference |

| N-methylation of backbone | Increases resistance to proteolytic degradation. | N-methyl amino acids prevent enzymatic hydrolysis, increasing peptide half-life. | researchgate.net |

| Substitution with D- and N-methyl amino acids | Modulates hydrophobicity and antimicrobial activity. | Can result in analogues with enhanced activity against Gram-negative bacteria. | nih.gov |

| Systematic N-methylation ("N-methyl scan") | Optimizes peptide activity and selectivity. | Identifies positions where N-methylation improves interaction with the target. | ub.edu |

| Incorporation of D-amino acids | Can increase activity and reduce hemolytic effects. | Substituting specific residues with their D-enantiomers improved activity against E. coli and P. aeruginosa. | frontiersin.org |

Applications of Boc N Methyl D Alanine in Chemical Biology and Biotechnology

Boc-N-methyl-D-alanine is a protected, non-proteinogenic amino acid that serves as a valuable building block in synthetic chemistry. chemimpex.com Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl group on the alpha-amino nitrogen, provides specific chemical properties that are leveraged in various advanced applications. chemimpex.comrsc.org The Boc group allows for controlled, sequential peptide bond formation, while the N-methylation introduces significant conformational constraints and metabolic stability. chemimpex.commerckmillipore.com These features make it a powerful tool in the fields of chemical biology and biotechnology.

Chemical Profile of Boc-N-methyl-D-alanine

| Property | Value | Source(s) |

| CAS Number | 19914-38-6 | nih.gov |

| Molecular Formula | C₉H₁₇NO₄ | nih.gov |

| Molecular Weight | 203.24 g/mol | nih.gov |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | nih.gov |

| Synonyms | Boc-N-Me-D-Ala-OH, N-Boc-N-methyl-D-alanine | nih.gov |

| Melting Point | 88-92°C | researchgate.net |

Analytical and Characterization Techniques in Research

Chromatographic Methods (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity and enantiomeric excess of Boc-N-methyl-D-alanine. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of Boc-protected amino acids. For chiral compounds like Boc-N-methyl-D-alanine, enantioselective HPLC methods are critical to separate and quantify the D- and L-enantiomers, thereby determining the optical purity. rsc.org The control of chiral purity is a significant quality attribute, as undesired enantiomers can lead to different pharmacological or toxicological effects. rsc.org

Chiral stationary phases (CSPs) are essential for these separations. Macrocyclic glycopeptide-based CSPs and carbohydrate-based CSPs, such as CHIRALPAK® IA, IC, and QNAX, have demonstrated high efficiency in resolving enantiomers of Nα-Fmoc/Boc amino acid derivatives. rsc.orgsigmaaldrich.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar solvent like isopropanol (B130326) with an additive such as trifluoroacetic acid (TFA), plays a major role in achieving chiral recognition. rsc.org For Boc-protected amino acids, reversed-phase HPLC is a frequently chosen mode. sigmaaldrich.com Purity levels of ≥ 98% are often confirmed by HPLC analysis. chemimpex.com

Interactive Data Table: HPLC Parameters for Analysis of Boc-Protected Amino Acids

| Parameter | Description | Typical Values/Columns |

| Stationary Phase (Column) | Chiral Stationary Phases (CSPs) are used for enantiomeric separation. | CHIRALPAK® IA, CHIRALPAK® IC, CHIROBIOTIC T (Teicoplanin), Ultron Ovomucoid (OVM) rsc.orgsigmaaldrich.comtandfonline.com |

| Mobile Phase | The solvent system that carries the analyte through the column. | Hexane/Isopropanol (95:5, v/v) with 0.1% TFA; Acetonitrile/Water gradients |

| Detection | Method used to visualize the analyte as it elutes from the column. | UV/VIS Spectroscopy avantorsciences.com |

| Application | Primary use of the technique for this compound. | Purity assessment, Enantiomeric excess determination rsc.org |

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method used for monitoring reaction progress during synthesis and for preliminary purity assessment. A purity of ≥99.0% can be verified by TLC. sigmaaldrich.com While not as quantitative as HPLC, it provides a quick confirmation of the presence of the main compound and can indicate the presence of impurities. nih.gov

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of Boc-N-methyl-D-alanine. When coupled with chromatographic methods like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it provides a high degree of specificity and sensitivity for identifying and quantifying N-methylated amino acids. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly used for these molecules, typically yielding a protonated molecular ion [M+H]⁺. researchgate.netnih.gov For Boc-N-methyl-D-alanine (Molecular Weight: 203.24 g/mol ), this would correspond to a peak at an m/z (mass-to-charge ratio) of approximately 204.2. nih.gov

Tandem mass spectrometry (MS/MS) experiments are performed to fragment the parent ion, providing structural information. The fragmentation patterns of N-methyl amino acids are distinct. A common fragmentation pathway for protonated N-methyl amino acids involves the neutral loss of (H₂O + CO), resulting in the formation of a characteristic immonium ion. researchgate.netnih.gov This fragmentation data is crucial for confirming the identity of the N-methyl amino acid within a sample. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. researchgate.net

Interactive Data Table: Mass Spectrometry Data for Boc-N-methyl-D-alanine

| Property | Value / Observation | Source |

| Molecular Formula | C₉H₁₇NO₄ | chemimpex.comnih.gov |

| Molecular Weight | 203.24 g/mol | nih.govfishersci.se |

| Ionization Technique | Electrospray Ionization (ESI) | researchgate.netnih.gov |

| Parent Ion | [M+H]⁺ at m/z ≈ 204.2 | |

| Key Fragmentation | Loss of (H₂O, CO) to form immonium ions | researchgate.netnih.gov |

Advanced Spectroscopic Methods (e.g., IR, UV-Vis)

Spectroscopic techniques provide further confirmation of the chemical structure and functional groups present in Boc-N-methyl-D-alanine.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups within the molecule. The spectrum of Boc-N-methyl-D-alanine would show characteristic absorption bands corresponding to its structure. Key expected signals include C=O stretching vibrations for the carbamate (B1207046) and carboxylic acid groups, C-H stretching for the alkyl groups (alanine and Boc), and O-H stretching for the carboxylic acid. The authenticity of the compound is often verified by comparing its IR spectrum to that of a reference standard. fishersci.se

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. The introduction of a substituent on the nitrogen atom, such as a Boc group, can significantly influence the CD spectrum. researchgate.net While the CD spectrum of N-methyl substituted amino acids often resembles that of the unsubstituted parent amino acid, the bulky Boc group can cause considerable changes in the magnitude of the Cotton effects observed. researchgate.net This makes CD spectroscopy a useful tool for confirming the absolute configuration (D or L) of the amino acid derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly listed in the heading, NMR spectroscopy is a primary technique for the structural elucidation of organic compounds like Boc-N-methyl-D-alanine. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule. researchgate.net For example, distinct signals for the protons of the tert-butyl group of the Boc protecting group would be expected.

Future Directions and Emerging Research Areas

Novel Synthetic Routes for N-Methylated D-Amino Acids

The synthesis of N-methylated amino acids, including Boc-N-methyl-D-alanine, has traditionally faced challenges such as low yields, the use of toxic reagents, and the risk of over-methylation or racemization. researchgate.net To overcome these hurdles, researchers are actively developing more efficient and sustainable synthetic methods.

Furthermore, biocatalytic routes are emerging as a powerful alternative to chemical synthesis. A one-step fermentative process has been developed to produce N-methyl-L-alanine from sugars and methylamine (B109427) using a recombinant Corynebacterium glutamicum strain. nih.gov This whole-cell biocatalyst system achieved high titers and yields, offering a sustainable and highly stereoselective method for producing N-methylated amino acids. nih.gov

| Method | Key Features | Advantages |

| Acid-Assisted Dimethyl Carbonate (DMC) | Uses DMC and an acid system for N-methylation. rsc.org | Sustainable, cost-effective, high selectivity, eco-friendly. rsc.org |

| Time-Reduced On-Resin Synthesis | A three-step procedure (sulfonylation, methylation, desulfonylation) compatible with SPPS. acs.org | Reduces synthesis time from ~4 hours to 40 minutes. acs.org |

| Biocatalytic Fermentation | Uses a recombinant Corynebacterium glutamicum strain to produce N-methyl-L-alanine from sugars. nih.gov | One-step process, high stereoselectivity, sustainable. nih.gov |

Advanced Computational Studies on Conformation-Activity Relationships

The incorporation of N-methylated amino acids like Boc-N-methyl-D-alanine significantly influences the conformation of peptides, which in turn affects their biological activity. researchgate.net Advanced computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are being employed to understand these conformation-activity relationships at a molecular level. rsc.orgresearchgate.net

Computational studies have revealed that N-methylation can increase the lipophilicity and aqueous solubility of peptides. rsc.org DFT calculations have shown that N-methylated amino acid derivatives exhibit higher HOMO energies and lower cis/trans amide energy barriers compared to their non-methylated counterparts. rsc.org These electronic and structural changes contribute to the altered physicochemical properties of the resulting peptides. rsc.org

MD simulations have been instrumental in exploring the conformational space of N-methylated cyclic peptides. researchgate.net These studies help to rationalize the effects of N-methylation on receptor binding and membrane permeability. researchgate.netnih.gov By predicting how N-methylation influences the peptide's three-dimensional structure, researchers can design peptides with enhanced therapeutic properties, such as improved oral bioavailability. researchgate.netnih.gov

Expanded Applications in Targeted Drug Delivery Systems

The unique properties imparted by N-methylation make Boc-N-methyl-D-alanine a valuable building block for targeted drug delivery systems. mdpi.com N-methylated peptides often exhibit increased stability against enzymatic degradation and enhanced permeability across biological membranes, which are crucial for effective drug delivery. mdpi.commerckmillipore.com

The incorporation of N-methylated amino acids can improve the pharmacokinetic profile of peptide-based drugs. mdpi.com For example, N-methylation has been shown to confer almost complete resistance to degradation in the human brain for analogs of substance P and significantly increase the stability of endothelin analogs. mdpi.com This enhanced stability leads to a longer half-life in plasma, allowing for more sustained therapeutic effects. mdpi.com

Furthermore, the ability of N-methylated peptides to cross cell membranes more efficiently is being exploited to deliver therapeutic agents to specific targets within the body. mdpi.comnih.gov This is particularly relevant for diseases where the target is intracellular or located in difficult-to-reach tissues.

Integration in Supramolecular Chemistry and Nanomaterials

The self-assembly properties of peptides containing N-methylated amino acids are being harnessed in the fields of supramolecular chemistry and nanomaterials. rsc.orgnih.gov The controlled introduction of N-methyl groups can direct the formation of well-defined nanostructures, such as nanotubes and dimeric assemblies. rsc.orgnih.gov

Selectively N-methylated cyclic peptides can serve as models for studying the properties of peptide nanotubes. rsc.org The N-methyl groups can prevent unlimited stacking of the cyclic peptide rings, leading to the formation of discrete dimers that can encapsulate guest molecules like metal ions or dicarboxylic acids. rsc.org This provides a way to create cavities with tunable properties for various applications. rsc.org

In the context of supramolecular chemistry, N-methylated amino acids are also recognized with high selectivity by synthetic host molecules. acs.org For instance, tetraphosphonate resorcinarene (B1253557) cavitands have been shown to effectively bind N-methylated amino acids in aqueous solutions, a phenomenon driven by cation-π interactions. acs.org This selective recognition opens up possibilities for the development of sensors and separation technologies. acs.org

| Research Area | Key Findings | Potential Applications |

| Peptide Nanotubes | N-methylation allows for the controlled formation of dimeric assemblies instead of unlimited stacking. rsc.orgnih.gov | Creation of tunable cavities for guest encapsulation. rsc.org |

| Selective Recognition | Tetraphosphonate cavitands selectively bind N-methylated amino acids in water. acs.org | Development of sensors and separation technologies. acs.org |

Role in Understanding and Engineering Protein Folding

The presence of N-methyl groups on amino acid residues can significantly influence protein and peptide folding. frontiersin.org While not a direct ribosomal modification in most organisms, the study of N-methylated amino acids provides insights into the forces that govern protein structure. nih.govnih.gov

Recent advancements have enabled the ribosomal incorporation of N-methylated amino acids into proteins and peptides using modified bacterial ribosomes and elongation factors. nih.gov This breakthrough allows for the synthesis of proteins with site-specific N-methylation, providing a powerful tool to probe the effects of this modification on protein structure, function, and stability. nih.govacs.org Computational modeling of these ribosomal assemblies helps to understand how the ribosome accommodates the structural changes imposed by N-methylation. nih.gov This research opens up new avenues for engineering proteins with novel properties and functions.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-N-methyl-D-alanine with high purity, and how can reproducibility be ensured?

- Methodological Answer : Boc-N-methyl-D-alanine is typically synthesized via solution-phase peptide synthesis. Key steps include:

- Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group under anhydrous conditions.

- Methylation : Introduce the methyl group to the nitrogen via reductive alkylation or other alkylation methods.

- Purification : Employ reverse-phase HPLC or recrystallization to isolate the product.

- Characterization : Validate purity using H/C NMR, mass spectrometry (MS), and HPLC (retention time ≥98%).

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of Boc-N-methyl-D-alanine?

- Methodological Answer :

- NMR Spectroscopy : Compare chemical shifts (e.g., δ 1.4 ppm for Boc tert-butyl protons) with literature data .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) to resolve enantiomers and calculate enantiomeric excess (ee).

- Optical Rotation : Measure specific rotation ([α]) against a known standard (e.g., [α] = +12.5° for D-isomer).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. What storage conditions are optimal for maintaining Boc-N-methyl-D-alanine stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or oxidation. Purity should be re-evaluated every 6 months using HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for Boc-N-methyl-D-alanine?

- Methodological Answer :

- Deuterated Solvents : Ensure solvents (e.g., DO, CDCl) are free from protonated impurities.

- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) by analyzing spectra at 25°C and −40°C.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and validate experimental peaks .

Q. What strategies mitigate chiral inversion during solid-phase peptide synthesis (SPPS) using Boc-N-methyl-D-alanine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。